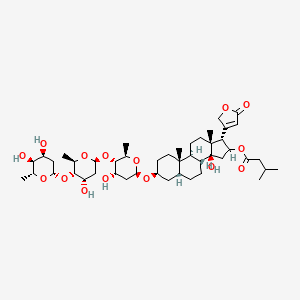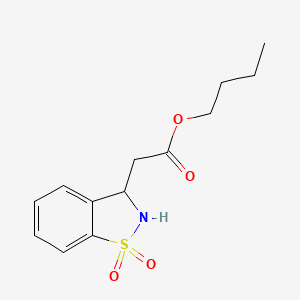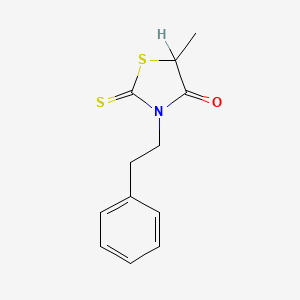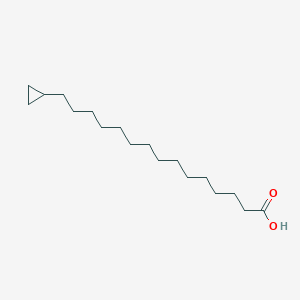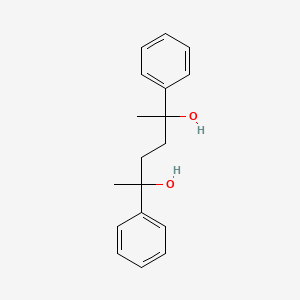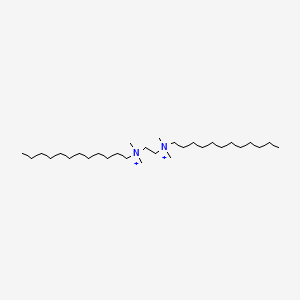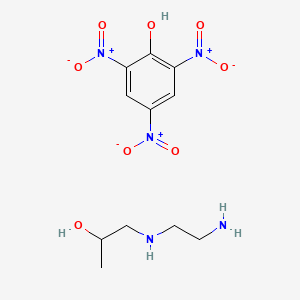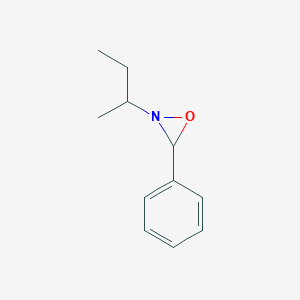
1-((2,2-Dimethyl-1-aziridinyl)methyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,2-Dimethyl-1-aziridinyl)methyl)azetidine is an organic compound that features both aziridine and azetidine rings. These nitrogen-containing heterocycles are known for their significant ring strain, which imparts unique reactivity to the compound. The presence of both aziridine and azetidine rings makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,2-Dimethyl-1-aziridinyl)methyl)azetidine typically involves the reaction of aziridine derivatives with azetidine precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or nickel, can facilitate the ring-opening and subsequent ring-closing reactions required to form the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-((2,2-Dimethyl-1-aziridinyl)methyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, especially at the aziridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are frequently employed under mild conditions.
Major Products
The major products formed from these reactions include various amines, oxides, and substituted aziridines and azetidines .
Applications De Recherche Scientifique
1-((2,2-Dimethyl-1-aziridinyl)methyl)azetidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-((2,2-Dimethyl-1-aziridinyl)methyl)azetidine involves the ring strain of the aziridine and azetidine rings, which makes them highly reactive. This reactivity allows the compound to interact with various molecular targets, including nucleic acids and proteins, leading to its effects in gene transfection and antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: A three-membered nitrogen-containing ring known for its high reactivity and use in medicinal chemistry.
Azetidine: A four-membered nitrogen-containing ring that is more stable than aziridine but still highly reactive.
Uniqueness
1-((2,2-Dimethyl-1-aziridinyl)methyl)azetidine is unique due to the presence of both aziridine and azetidine rings, which imparts a combination of high reactivity and stability. This dual-ring structure allows for a broader range of chemical reactions and applications compared to compounds containing only one type of ring .
Propriétés
Numéro CAS |
20030-85-7 |
|---|---|
Formule moléculaire |
C8H16N2 |
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
1-[(2,2-dimethylaziridin-1-yl)methyl]azetidine |
InChI |
InChI=1S/C8H16N2/c1-8(2)6-10(8)7-9-4-3-5-9/h3-7H2,1-2H3 |
Clé InChI |
QGZROVGAWIRPAY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN1CN2CCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



